molecular formula C21H23N3O5S B2707365 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-07-3

4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2707365
CAS No.: 952861-07-3
M. Wt: 429.49
InChI Key: MNHUHZCMTNEZGT-UHFFFAOYSA-N
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Description

4-(4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a benzoyl group, and a morpholino sulfonyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholino Sulfonyl Group: The final step involves the sulfonylation of the benzoyl group with 2,6-dimethylmorpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s potential as a pharmacophore is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Medicine

In medicine, the compound’s ability to modulate specific molecular pathways could lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are being explored to understand its potential efficacy and safety profiles.

Industry

Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzoyl and morpholino sulfonyl groups may interact with enzymes, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dimethylmorpholino)sulfonylbenzoic acid: Shares the morpholino sulfonyl and benzoyl groups but lacks the quinoxaline core.

    3,4-Dihydroquinoxalin-2(1H)-one: Contains the quinoxaline core but lacks the benzoyl and morpholino sulfonyl groups.

    N-(2,6-Dimethylmorpholino)sulfonylbenzamide: Similar sulfonyl and benzoyl groups but with different core structures.

Uniqueness

The uniqueness of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUHZCMTNEZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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